4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-methoxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with an appropriate indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and benzohydrazide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced hydrazide compounds .
Scientific Research Applications
4-methoxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N’-[(3Z)-1-benzyl-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
- 4-methoxy-N’-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (BZO-HEXOXIZID)
Uniqueness
Its unique indole and benzohydrazide moieties make it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-4-methoxybenzamide |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)23(28)26-25-22-20-9-5-6-10-21(20)27(24(22)29)16-15-17-7-3-2-4-8-17/h2-14,29H,15-16H2,1H3 |
InChI Key |
SYKZICVFBAORLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O |
Origin of Product |
United States |
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